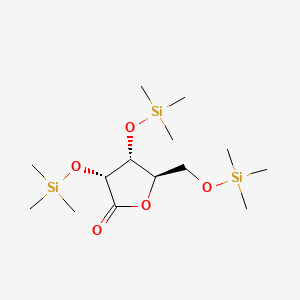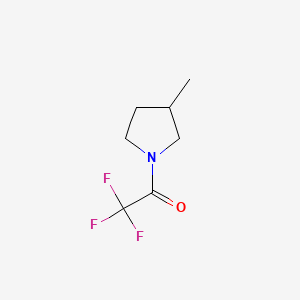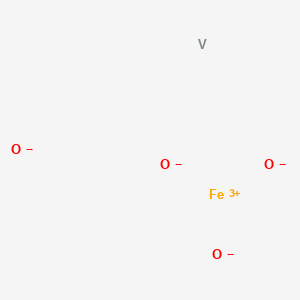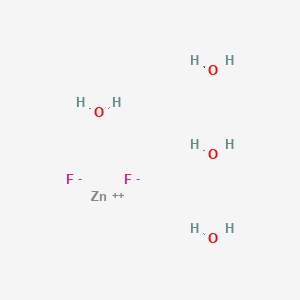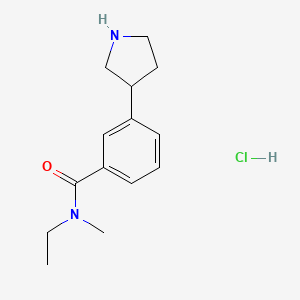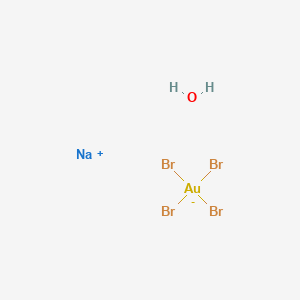
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated as Cp2Ti(CO)2 . This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Cp2Ti(CO)2 is prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
Molecular Structure Analysis
The molecular structure of Dicarbonylbis(cyclopentadienyl)titanium(II) has been confirmed by X-ray crystallography . The molecule has Cs symmetry with atoms Ti and Cl and the acetyl group lying in the crystallographic mirror plane. The Ti atom has distorted tetrahedral coordination, and it interacts strongly with the oxygen of the acetyl group which acts as a bidentate three-electron ligand .
Chemical Reactions Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes . It reacts with acyl halides RCOCl (R = Me or Ph) to give acyl derivatives of titanium (IV), [Ti(cp)2(COR)Cl]. Under the same conditions, the reaction of (1) with alkyl iodides gives the acyl derivatives [Ti(cp)2(COR)I] (R = Me, Et, Pri, or Bus) .
Physical And Chemical Properties Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) is a maroon solid . It has a melting point of 90°C and sublimes at 40–80°C/0.001 mmHg . It is soluble in most common organic solvents but reacts with CHCl3 and CH2Cl2 .
Aplicaciones Científicas De Investigación
Organometallic Synthesis and Catalysis
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) and related compounds have been extensively studied for their applications in organometallic synthesis. For instance, they serve as precursors for the synthesis of substituted cyclopentadienes, which are further applied in the synthesis of other organometallic complexes. This is particularly relevant in the formation of iron, tungsten, titanium, and rhenium complexes through novel synthetic routes that exploit the unique reactivity of these titanium complexes (Top et al., 2001). Additionally, these complexes are pivotal in ethylene trimerization processes, where they act as catalysts to produce 1-hexene, a valuable product in industrial chemistry (Deckers et al., 2002).
Nanomaterial Synthesis
One particularly innovative application of DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) involves the synthesis of carbon-encapsulated titanium dioxide nanocrystals. This method relies on the reaction of titanocene complexes with ammonium persulfate to produce TiO2 nanocrystals with a carbon shell, exhibiting promising characteristics for use as anode materials in lithium-ion batteries (Liu et al., 2017).
Photocatalysis and Polymerization
The complex has been utilized in photocatalysis, particularly in radical photopolymerization reactions. Its activation under UV light can significantly reduce oxygen inhibition, a common challenge in photopolymerization, while simultaneously facilitating the in situ formation of titanium-based nanoparticles. This dual functionality underscores the potential of DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) in advanced materials synthesis and catalysis (Versace et al., 2014).
Coordination Chemistry and Material Properties
Research has also delved into the coordination chemistry of titanium complexes, including those with cyclopentadienyl ligands, to understand their bonding and electronic properties. These studies have provided insight into ligand-metal covalency, which is crucial for designing organometallic complexes with desired reactivity and properties for use in catalysis and materials science (George et al., 2005).
Safety And Hazards
Dicarbonylbis(cyclopentadienyl)titanium(II) is classified as a flammable solid (H228). It is toxic if swallowed (H301) and harmful if inhaled (H332). Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) involves the reaction of cyclopentadiene with titanium tetrachloride followed by reduction with sodium borohydride and treatment with carbon monoxide.", "Starting Materials": [ "Cyclopentadiene", "Titanium tetrachloride", "Sodium borohydride", "Carbon monoxide" ], "Reaction": [ "Cyclopentadiene is reacted with titanium tetrachloride in anhydrous diethyl ether to form bis(cyclopentadienyl)titanium dichloride.", "Sodium borohydride is added to the reaction mixture to reduce the titanium from a +4 to a +2 oxidation state.", "The resulting bis(cyclopentadienyl)titanium dichloride is then treated with carbon monoxide to form DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II).", "The product is purified by sublimation under vacuum." ] } | |
Número CAS |
12129-51-0 |
Nombre del producto |
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) |
Fórmula molecular |
C12H10O2Ti-2 |
Peso molecular |
234.077 |
Nombre IUPAC |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
Clave InChI |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origen del producto |
United States |
Q & A
Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?
A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



